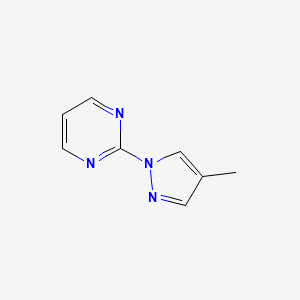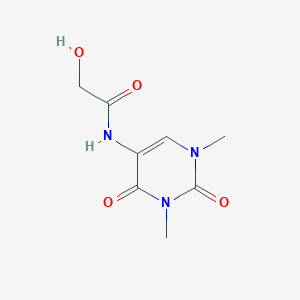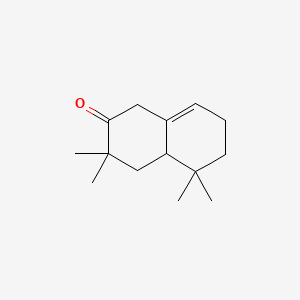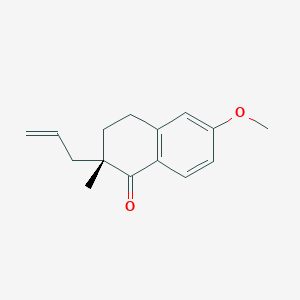
1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI) is a complex organic compound with a unique structure that includes a naphthalenone core, a methoxy group, a methyl group, and a propenyl side chain
Vorbereitungsmethoden
The synthesis of 1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI) involves several steps. One common method starts with the preparation of 1-methyl-2-oxo-cyclohexanecarboxylic acid 2-propenyl ester. This involves the reaction of pimelic acid with allyl alcohol in the presence of p-toluenesulfonic acid as a catalyst . The resulting product is then subjected to further reactions, including the use of sodium hydride and tetrahydrofuran, to yield the desired compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methoxy and propenyl groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as p-toluenesulfonic acid, and bases like sodium hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI) can be compared with other similar compounds such as:
Propenylbenzene derivatives: These include compounds like anethole and isoeugenol, which have similar propenyl side chains but differ in their core structures.
Quinolone derivatives: Compounds like 4-hydroxy-2-quinolones share some structural similarities and are known for their biological activities.
Eigenschaften
Molekularformel |
C15H18O2 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
(2S)-6-methoxy-2-methyl-2-prop-2-enyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C15H18O2/c1-4-8-15(2)9-7-11-10-12(17-3)5-6-13(11)14(15)16/h4-6,10H,1,7-9H2,2-3H3/t15-/m1/s1 |
InChI-Schlüssel |
GCJXCFVAIVQVDN-OAHLLOKOSA-N |
Isomerische SMILES |
C[C@]1(CCC2=C(C1=O)C=CC(=C2)OC)CC=C |
Kanonische SMILES |
CC1(CCC2=C(C1=O)C=CC(=C2)OC)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



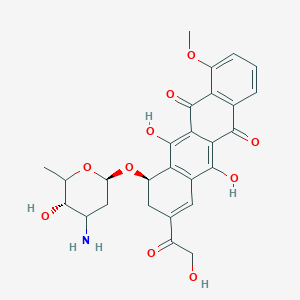
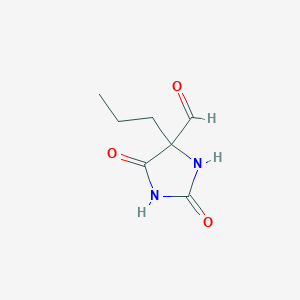

![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)




